molecular formula C15H20BFO4 B567077 Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218790-17-0

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B567077
Key on ui cas rn: 1218790-17-0
M. Wt: 294.129
InChI Key: DRYMURGWBFWGPH-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 377.1, except methyl 4-fluoro-3-iodobenzoate (compound 132.1) was used instead of methyl 4-fluoro-5-iodo-2-methylbenzoate (compound 101.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-fluoro-3-iodobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 132.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([B:12]2[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]2)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4](C)[CH:3]=1.BrCC(C1C=C(C=CC=1F)C(OC)=O)=O.FC1C(I)=CC(C(OC)=O)=C(C)C=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][C:11]=1[B:12]1[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1B1OC(C(O1)(C)C)(C)C)C
Name
methyl 4-fluoro-3-iodobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1C=C(C(=O)OC)C=CC1F
Name
compound 132.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1C=C(C(=O)OC)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1I)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)OC)C=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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